N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-Trifluoromethylcoumarin; Caspase-3 Substrate (Fluorogenic)

Description

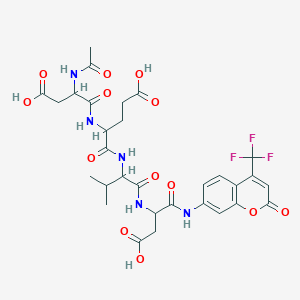

N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-Trifluoromethylcoumarin (Ac-DEVD-AFC) is a fluorogenic substrate widely used to measure caspase-3 activity, a key protease in apoptosis. The substrate contains the caspase-3 recognition sequence Asp-Glu-Val-Asp (DEVD) linked to the fluorophore 7-amino-4-trifluoromethylcoumarin (AFC). Upon cleavage by caspase-3, AFC is released, emitting fluorescence at 505 nm (excitation: 405 nm) .

Properties

IUPAC Name |

4-[(2-acetamido-3-carboxypropanoyl)amino]-5-[[1-[[3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34F3N5O13/c1-12(2)25(38-26(47)17(6-7-21(40)41)36-28(49)18(10-22(42)43)34-13(3)39)29(50)37-19(11-23(44)45)27(48)35-14-4-5-15-16(30(31,32)33)9-24(46)51-20(15)8-14/h4-5,8-9,12,17-19,25H,6-7,10-11H2,1-3H3,(H,34,39)(H,35,48)(H,36,49)(H,37,50)(H,38,47)(H,40,41)(H,42,43)(H,44,45) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZDRODOYEFEHGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34F3N5O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

729.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-Trifluoromethylcoumarin involves multiple steps, starting with the protection of amino acids and coupling them sequentially to form the peptide chain. The final step involves the coupling of the peptide with 7-amino-4-Trifluoromethylcoumarin. The reaction conditions typically include the use of coupling reagents like N,N’-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS) in anhydrous solvents such as dimethylformamide (DMF) or dichloromethane (DCM) .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing automated peptide synthesizers to ensure high yield and purity. The process is optimized to minimize the use of hazardous reagents and solvents, adhering to environmental and safety regulations .

Chemical Reactions Analysis

Types of Reactions: N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-Trifluoromethylcoumarin primarily undergoes hydrolysis when acted upon by caspase-3. This hydrolysis reaction cleaves the peptide bond between the aspartic acid residue and the 7-amino-4-Trifluoromethylcoumarin, releasing the fluorescent 7-amino-4-Trifluoromethylcoumarin .

Common Reagents and Conditions: The hydrolysis reaction is typically carried out in a buffered aqueous solution at physiological pH (around 7.4) and temperature (37°C). The presence of caspase-3 is essential for the reaction to proceed .

Major Products: The major product of the hydrolysis reaction is 7-amino-4-Trifluoromethylcoumarin, which exhibits strong fluorescence. This fluorescence can be measured using a fluorescence reader, providing a quantitative measure of caspase-3 activity .

Scientific Research Applications

The search results discuss fluorogenic substrates for caspase-3, including variations of the substrate sequence Asp-Glu-Val-Asp, and their applications in detecting caspase-3 activity in live cells . However, the specific compound N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-Trifluoromethylcoumarin is not detailed in the provided search results, and comprehensive data tables and case studies are not available.

Caspase-3 Fluorogenic Substrates

In situ detection of caspase-3 activity is useful in monitoring and imaging multiple pathologies, especially cancer . Fluorogenic substrates are designed and synthesized to detect caspase-3 in live cells .

Design and Synthesis Modifications of the caspase-3 and caspase-7 substrate sequence Asp-Glu-Val-Asp are performed to increase caspase-3 affinity and eliminate caspase-7 cross-reactivity . To allow cellular uptake and good solubility, the substrates are conjugated to a cationic peptoid .

Substrate Optimization A series of cell penetrating FRET-based fluorogenic substrates were designed and synthesised for the detection of caspase-3 in live cells . A variety of modifications of the classical caspase-3 and caspase-7 substrate sequence Asp-Glu-Val-Asp were carried out in order to increase caspase-3 affinity and eliminate caspase-7 cross-reactivity . To allow cellular uptake and good solubility, the substrates were conjugated to a cationic peptoid .

Mechanism of Action

The compound exerts its effects by serving as a substrate for caspase-3. When caspase-3 is activated during apoptosis, it cleaves the peptide bond in N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-Trifluoromethylcoumarin, releasing the fluorescent 7-amino-4-Trifluoromethylcoumarin. This cleavage event is highly specific to caspase-3, making the compound an excellent tool for studying apoptotic processes .

Comparison with Similar Compounds

Comparison with Similar Caspase-3 Substrates

Structural Analogs and Fluorophore Variants

Ac-DEVD-AMC (N-Acetyl-Asp-Glu-Val-Asp-7-amido-4-Methylcoumarin)

- Fluorophore: 7-amino-4-methylcoumarin (AMC).

- Excitation/Emission : 360/460 nm .

- Key Differences: AMC’s lower Stokes shift compared to AFC reduces background noise in some assays. Ac-DEVD-AMC is soluble in aqueous buffers, unlike Ac-DEVD-AFC, which requires DMSO for solubilization .

MCA-Based Substrates (e.g., MCA-Asp-Glu-Val-Asp-Ala-Pro-Lys-DNP)

Cross-Reactivity with Caspase-7 and Cathepsin B

All DEVD-based substrates, including Ac-DEVD-AFC, exhibit cross-reactivity with caspase-7 (a paralog with 60% sequence homology to caspase-3) and cathepsin B (a lysosomal protease overexpressed in cancers) .

Kinetic Data (Table 1):

| Substrate | Caspase-3 (kcat/KM, mM⁻¹ min⁻¹) | Caspase-7 (kcat/KM, mM⁻¹ min⁻¹) | Cathepsin B Cleavage Efficiency |

|---|---|---|---|

| Ac-DEVD-AFC | 16.9 | 8.4 | High |

| Asp-Glu-Pro-Asp-Ser-Ahx | 16.9 | 0.5 | Negligible |

Notes:

Modified Substrates for Enhanced Specificity

Recent advancements focus on unnatural amino acids and spacer modifications:

- X10 Position : Substituting the residue adjacent to the cleavage site (e.g., glycine or serine) improves caspase-3 specificity. Glycine at X10 increases catalytic efficiency by 20% compared to alanine .

- Ahx Spacer: A 6-aminohexanoic acid spacer between the recognition sequence and quencher reduces steric hindrance, enhancing cleavage rates .

Data Tables

Table 2: Physical and Chemical Properties of Caspase-3 Substrates

| Substrate | Fluorophore | Molecular Weight (g/mol) | Solubility | Storage |

|---|---|---|---|---|

| Ac-DEVD-AFC | AFC | 729.61 | DMSO (≥73 mg/mL) | -20°C |

| Ac-DEVD-AMC | AMC | 675.64 | Aqueous buffers | -20°C |

| MCA-DEVD-DNP | MCA | 1,152.3 | Aqueous buffers | -80°C |

Table 3: Kinetic Parameters for Caspase-3 Substrates

| Substrate | KM (mM, Caspase-3) | kcat/KM (mM⁻¹ min⁻¹) | Selectivity (Caspase-3/Caspase-7) |

|---|---|---|---|

| Ac-DEVD-AFC | 10.8 | 16.9 | 2.0 |

| Asp-Glu-Pro-Asp-Ser | 15.1 | 16.9 | 33.8 |

Critical Notes

Cross-Reactivity : Ac-DEVD-AFC is unsuitable for systems with high caspase-7 or cathepsin B activity (e.g., tumor models). Modified substrates (e.g., Pro at P2) are recommended .

Live-Cell Imaging : Cell-penetrant probes like NucView™ or CellEvent Caspase-3/7 reagents are preferred for real-time apoptosis detection .

Storage Stability : Ac-DEVD-AFC degrades rapidly at room temperature; aliquots stored at -80°C retain activity for 12 months .

Q & A

Q. How does Ac-DEVD-AFC function as a caspase-3 substrate in apoptosis assays?

Methodological Answer: Ac-DEVD-AFC is cleaved by caspase-3 at the Asp residue, releasing the fluorescent 7-amino-4-trifluoromethylcoumarin (AFC) moiety. The fluorescence intensity (excitation: 370–390 nm; emission: 500–510 nm) correlates with caspase-3 activity.

- Experimental Design:

Treat cells with apoptosis-inducing agents (e.g., staurosporine).

Lyse cells and incubate lysate with Ac-DEVD-AFC (10 μM in DMSO, diluted in assay buffer).

Measure fluorescence kinetics using a microplate reader.

Normalize data to protein concentration or cell count .

Table 1: Key Fluorescence Parameters

| Fluorophore | Excitation (nm) | Emission (nm) | Quantum Yield |

|---|---|---|---|

| AFC | 370–390 | 500–510 | High |

| AMC | 340–380 | 440–460 | Moderate |

| Source: Adapted from |

Q. How to validate caspase-3 specificity when using Ac-DEVD-AFC?

Methodological Answer: Caspase-3 shares the DEVD recognition motif with caspase-6. To distinguish activities:

- Use selective inhibitors (e.g., Ac-DEVD-CHO for caspase-3, IC₅₀ = 230 pM; Z-DEVD-FMK for caspase-7).

- Perform kinetic assays: Caspase-3 exhibits higher catalytic efficiency (kcat/Km) for Ac-DEVD-AFC than caspase-7 under optimized pH (7.4) and ionic strength (150 mM NaCl) .

Advanced Research Questions

Q. How to resolve discrepancies in caspase-3 activity data across cell lines?

Methodological Answer: Discrepancies may arise from:

- Variable enzyme concentrations: Normalize activity to total protein (Bradford assay).

- Inhibitor carryover: Pre-treat lysates with caspase-3-specific inhibitors (Ac-DEVD-CHO) to confirm signal specificity.

- Cell-type-specific apoptosis pathways: Include positive controls (e.g., recombinant caspase-3) and validate with Western blotting for cleaved PARP .

Table 2: Caspase-3 Activity in Human Cell Lines

| Cell Line | Activity (RFU/min/μg protein) | Notes |

|---|---|---|

| HeLa | 450 ± 50 | Staurosporine-induced apoptosis |

| HCT-116 | 320 ± 30 | Requires higher substrate conc. |

| Source: |

Q. What strategies optimize Ac-DEVD-AFC sensitivity in low-activity samples?

Methodological Answer:

- Substrate optimization: Increase Ac-DEVD-AFC concentration (up to 50 μM) while avoiding solvent toxicity (<1% DMSO).

- Signal amplification: Use fluorogenic substrates with higher quantum yield (AFC vs. AMC) .

- Kinetic monitoring: Collect data every 5–10 minutes for 2 hours to capture early activation phases .

Q. How to address cross-reactivity with other caspases (e.g., caspase-8 or -10)?

Methodological Answer: Caspase-8 and -10 exhibit weak activity toward DEVD substrates. Mitigate interference by:

Q. What are the limitations of Ac-DEVD-AFC in in vivo imaging applications?

Methodological Answer:

- Poor membrane permeability: Use cell-permeable prodrugs (e.g., Ac-DEVD-AMC acetoxymethyl esters) for live-cell imaging.

- Autofluorescence interference: Employ two-photon microscopy or near-infrared probes to reduce background noise .

Data Contradiction Analysis

Q. Conflicting reports on Ac-DEVD-AFC stability: How to reconcile?

Methodological Answer: Stability issues arise from:

- Storage conditions: Aliquot and store at −80°C (stable for 12 months) vs. −20°C (3–6 months).

- Freeze-thaw cycles: Limit to ≤3 cycles to prevent hydrolysis.

- Buffer composition: Avoid thiol-containing reagents (e.g., DTT) that degrade AFC .

Comparative Studies

Q. How does Ac-DEVD-AFC compare to colorimetric substrates (e.g., Ac-DEVD-pNA)?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.